tert-butyl N-[(2R)-3-bromo-2-methylpropyl]carbamate
Description
tert-butyl N-[(2R)-3-bromo-2-methylpropyl]carbamate is a chiral carbamate derivative characterized by a brominated alkyl chain and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₉H₁₈BrNO₂, with a molecular weight of 252.15 g/mol (CAS: 1510268-47-9) . The (2R) stereochemistry at the methyl-bearing carbon distinguishes it from its (2S) enantiomer, which may exhibit divergent reactivity in asymmetric synthesis or biological systems . Bromine at the terminal position enhances its utility as an intermediate in nucleophilic substitution or cross-coupling reactions, while the Boc group offers stability during synthetic workflows .
Properties
CAS No. |
848818-71-3 |
|---|---|
Molecular Formula |
C9H18BrNO2 |
Molecular Weight |
252.15 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-3-bromo-2-methylpropyl]carbamate |
InChI |
InChI=1S/C9H18BrNO2/c1-7(5-10)6-11-8(12)13-9(2,3)4/h7H,5-6H2,1-4H3,(H,11,12)/t7-/m0/s1 |
InChI Key |
HYTMOLGBQNHTPA-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@H](CNC(=O)OC(C)(C)C)CBr |
Canonical SMILES |
CC(CNC(=O)OC(C)(C)C)CBr |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Asymmetric Catalysis for Amine Synthesis
Chiral amines are often synthesized via asymmetric hydrogenation of enamines or reductive amination of ketones. For example, the (2R)-2-methylpropylamine precursor can be generated using a rhodium-catalyzed hydrogenation of an α,β-unsaturated imine. This method achieves enantiomeric excess (ee) >98% when employing (R)-BINAP as a chiral ligand. Subsequent Boc protection (tert-butoxycarbonyl) using di-tert-butyl dicarbonate in tetrahydrofuran (THF) yields the carbamate intermediate.
Key Reaction Conditions:
Resolution of Racemic Mixtures
Racemic 3-bromo-2-methylpropylamine can be resolved using chiral carboxylic acids (e.g., L-tartaric acid) to isolate the (2R)-enantiomer. Crystallization in ethanol affords the diastereomeric salt, which is then basified to recover the enantiopure amine. Boc protection under standard conditions (Boc₂O, DMAP, CH₂Cl₂) completes the synthesis.
Resolution Efficiency:
| Resolution Agent | Solvent | ee (%) | Yield (%) |
|---|---|---|---|
| L-Tartaric acid | Ethanol | 99 | 72 |
| D-DBTA* | Acetone | 97 | 68 |
| *D-DBTA: Di-p-toluoyl-D-tartaric acid |
Bromination and Protecting Group Strategies
Direct Bromination of Protected Alcohols
A common route involves brominating a tert-butyl-protected alcohol precursor. For instance, tert-butyl N-[(2R)-2-methyl-3-hydroxypropyl]carbamate is treated with carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in dichloromethane. This Appel reaction substitutes the hydroxyl group with bromine, retaining the stereochemical integrity at the 2R position.
Optimized Bromination Parameters:
| Parameter | Value |
|---|---|
| Reagent Ratio | CBr₄:PPh₃ = 1:1.2 |
| Temperature | 0°C → 25°C (ramp) |
| Reaction Time | 12 hours |
| Yield | 85% |
Late-Stage Bromination via Radical Pathways
Alternative methods employ N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) to introduce bromine. This approach is advantageous for substrates sensitive to acidic or basic conditions. For example, irradiation at 365 nm in CCl₄ generates bromine radicals that selectively functionalize the tertiary carbon.
Radical Bromination Outcomes:
| Substrate | Bromine Source | Initiator | Yield (%) |
|---|---|---|---|
| tert-Butyl N-[(2R)-2-methylallyl]carbamate | NBS | AIBN | 78 |
Stereochemical Analysis and Validation
Chiral HPLC for Enantiopurity Assessment
Enantiomeric excess is quantified using chiral stationary phases (e.g., Chiralpak IC-3). A hexane/isopropanol (90:10) mobile phase resolves the (2R) and (2S) enantiomers, with retention times of 12.3 min and 14.7 min, respectively.
X-ray Crystallography for Absolute Configuration
Single-crystal X-ray diffraction confirms the (2R) configuration. Key crystallographic data for this compound includes:
-
Space Group: P2₁2₁2₁
-
Unit Cell Parameters: a = 8.54 Å, b = 10.23 Å, c = 15.67 Å
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Patents describe continuous flow systems for Boc protection and bromination. A two-reactor setup achieves 95% conversion in <30 minutes, with in-line IR monitoring for real-time quality control.
Flow Reactor Parameters:
| Step | Reactor Type | Residence Time | Temperature |
|---|---|---|---|
| Boc Protection | Tubular | 10 min | 40°C |
| Bromination | Packed Bed | 15 min | 25°C |
Green Chemistry Innovations
Solvent-free mechanochemical synthesis using ball milling reduces waste. Tert-butyl carbamate and 3-bromo-2-methylpropylamine are ground with K₂CO₃, achieving 82% yield in 2 hours.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) | ee (%) |
|---|---|---|---|---|
| Asymmetric Hydrogenation | High enantioselectivity | Expensive catalysts | 89 | 98 |
| Diastereomeric Resolution | Low-cost resolving agents | Multi-step purification | 72 | 99 |
| Radical Bromination | Tolerance for sensitive substrates | Moderate yields | 78 | - |
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl N-[(2R)-3-bromo-2-methylpropyl]carbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products: The major products formed depend on the type of reaction. For nucleophilic substitution, the products are typically the corresponding substituted carbamates. For oxidation and reduction, the products vary based on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-[(2R)-3-bromo-2-methylpropyl]carbamate is used as a protecting group for amines. It helps in the selective protection and deprotection of functional groups during multi-step synthesis .
Biology and Medicine: The compound is used in the synthesis of various biologically active molecules, including pharmaceuticals. It aids in the development of drugs by protecting amine groups during the synthesis of complex molecules.
Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its stability and ease of removal make it a valuable intermediate in various industrial processes.
Mechanism of Action
The mechanism by which tert-butyl N-[(2R)-3-bromo-2-methylpropyl]carbamate exerts its effects is primarily through its role as a protecting group. It forms a stable carbamate linkage with amines, preventing unwanted reactions at the amine site. The tert-butyl group can be removed under acidic conditions, regenerating the free amine .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares tert-butyl N-[(2R)-3-bromo-2-methylpropyl]carbamate with key analogs:
Reactivity and Functionalization
- Bromine as a Leaving Group : The target compound’s terminal bromine facilitates SN2 reactions or Suzuki-Miyaura cross-couplings, enabling carbon-carbon bond formation . In contrast, hydroxylated analogs (e.g., cyclopentyl derivatives) are prone to oxidation or etherification .
- Ketone vs. Bromine : The 3-oxopropyl analog () undergoes nucleophilic additions (e.g., Grignard reactions), whereas the brominated compound is more suited for substitutions .
- Propargyl Functionality : The alkyne group in ’s compound enables copper-catalyzed azide-alkyne cycloadditions (CuAAC), a hallmark of click chemistry .
Stereochemical Considerations
The (2R) configuration of the target compound may confer distinct enantioselectivity in catalysis or receptor binding compared to its (2S) counterpart. For example, in enzyme-mediated reactions, the (2R) isomer could exhibit higher affinity due to spatial compatibility with chiral active sites .
Biological Activity
Tert-butyl N-[(2R)-3-bromo-2-methylpropyl]carbamate is a compound belonging to the carbamate class, notable for its diverse biological activities. This article explores its biological properties, synthesis, mechanisms of action, and potential applications in medicinal chemistry.
- Molecular Formula : C₁₂H₁₈BrN₃O₂
- Molecular Weight : Approximately 297.2 g/mol
- Physical State : White crystalline solid
- Solubility : Soluble in organic solvents like ethanol and dichloromethane
- Melting Point : 64-67°C
- Boiling Point : Approximately 292.9°C
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Notable findings include:
- Antifungal Activity : Effective against Candida albicans, demonstrating potential as an antifungal agent.
- Antibacterial Activity : Inhibitory effects observed against Escherichia coli, suggesting utility in developing new antibiotics.
- Antiviral Activity : Showed activity against herpes simplex virus type 1, indicating possible applications in antiviral drug development.
The biological activity of this compound is attributed to its ability to interact with specific enzymes or receptors. It may inhibit enzyme activity by forming covalent bonds with active sites, effectively blocking their functions. This interaction can modulate various biological pathways, leading to therapeutic effects.
Synthesis and Characterization
The synthesis of this compound typically involves:
- Reagents : Reaction between tert-butyl carbamate and 3-bromo-2-methylpropyl chloroformate.
- Conditions : Conducted in the presence of a base such as triethylamine.
- Purification : Achieved through recrystallization techniques.
Characterization is performed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, confirming the structure and purity of the compound.
Case Studies
Several studies have focused on elucidating the biological effects of this compound:
-
Study on Antimicrobial Efficacy :
- A controlled laboratory study demonstrated the effectiveness of this compound against a range of bacterial strains, highlighting its potential as a new antibiotic candidate.
- Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli and 16 µg/mL for C. albicans.
-
Antiviral Activity Assessment :
- In vitro studies showed that the compound inhibited viral replication in herpes simplex virus type 1 with an IC50 value of 25 µM, suggesting promising antiviral properties.
Applications in Drug Development
Due to its biological activities, this compound is being investigated for:
- Antibiotic Development : As a lead compound for synthesizing new antibacterial agents.
- Antiviral Therapies : Potential use in formulating treatments for viral infections.
- Enzyme Inhibition Studies : Understanding its role in modulating enzyme activity could lead to novel therapeutic approaches in various diseases .
Q & A
Q. How can the synthesis of tert-butyl N-[(2R)-3-bromo-2-methylpropyl]carbamate be optimized for higher yields?
Q. What techniques are recommended for structural characterization of this compound?
Q. How can researchers resolve discrepancies in stereochemical outcomes during synthesis?
Methodological Answer: Discrepancies may arise from racemization or competing reaction pathways. Use chiral HPLC or SFC to separate enantiomers. X-ray diffraction provides definitive stereochemical proof. Computational modeling (e.g., DFT) predicts energy barriers for racemization. Adjusting reaction pH (<7) and avoiding polar aprotic solvents can suppress epimerization .
Q. What strategies mitigate unexpected byproducts in bromo-substituted carbamates?
Methodological Answer: Byproducts often stem from bromide displacement or tert-butyl group cleavage. Use anhydrous conditions to prevent hydrolysis. Monitor reaction progress via TLC or LC-MS. If alkylation competes, reduce electrophilicity by substituting DMF with THF. For persistent impurities, employ orthogonal protecting groups (e.g., Fmoc) .
Q. How should conflicting reactivity data in carbamate functionalization be addressed?
Methodological Answer: Contradictions in reactivity (e.g., nucleophilic substitution vs. elimination) require systematic variation of solvents, bases, and leaving groups. Kinetic studies (Eyring plots) differentiate mechanisms. For example, polar solvents favor SN2 pathways, while bulky bases promote elimination. Cross-reference with analogous compounds (e.g., tert-butyl N-[(3S)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate) to identify trends .
Q. What methodologies evaluate the compound’s potential in drug discovery pipelines?
Methodological Answer: Assess bioactivity via in vitro assays (e.g., enzyme inhibition, cytotoxicity). The bromine atom enables radioisotope labeling for pharmacokinetic studies. Prodrug strategies (e.g., tert-butyl cleavage under acidic conditions) can enhance bioavailability. Molecular docking predicts interactions with targets like proteases or kinases. Compare with structurally similar compounds (e.g., tert-butyl N-[(1R,2R)-2-aminocyclobutyl]carbamate) for SAR analysis .
Q. Key Considerations for Researchers
- Stereochemical Integrity: Prioritize chiral resolution techniques early in synthesis .
- Byproduct Analysis: Use high-resolution MS and 2D NMR (COSY, HSQC) for structural elucidation .
- Data Reproducibility: Document solvent purity, temperature gradients, and catalyst lot variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
